molecular formula C35H38N6O9S2 B1196448 Broadcillin CAS No. 8067-85-4

Broadcillin

Número de catálogo: B1196448
Número CAS: 8067-85-4
Peso molecular: 750.8 g/mol
Clave InChI: ZJZHQGPJCMNEDT-TWZKVBNYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Broadcillin (referred to as "Broadcillin 'Banyu'" in clinical studies) is a combination antibiotic containing equal parts of ampicillin and oxacillin . It was administered intravenously in pediatric patients (newborns to 8 years old) to treat acute bacterial infections, including pneumonia, respiratory tract infections, and urinary tract infections. In a clinical trial involving 55 children, Broadcillin demonstrated an 88.7% overall efficacy rate, with success in 47 out of 53 evaluable cases (28 "excellent" and 19 "good" responses). Failures were observed in sepsis, meningitis, and enteritis cases. Adverse reactions occurred in 16.4% of patients, including skin eruptions, eosinophilia, and transient elevations in liver enzymes (GOT, GPT) and blood urea nitrogen (BUN) . The study concluded that intravenous Broadcillin is both effective and safe when administered at 50–150 mg/day in divided doses .

Propiedades

Número CAS

8067-85-4

Fórmula molecular

C35H38N6O9S2

Peso molecular

750.8 g/mol

Nombre IUPAC

(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H19N3O5S.C16H19N3O4S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t13-,14+,17-;9-,10-,11+,14-/m11/s1

Clave InChI

ZJZHQGPJCMNEDT-TWZKVBNYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C

SMILES isomérico

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C

SMILES canónico

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C

Sinónimos

ampiox
broadcillin

Origen del producto

United States

Comparación Con Compuestos Similares

Broadcillin’s unique combination of ampicillin (broad-spectrum penicillin) and oxacillin (penicillinase-resistant penicillin) distinguishes it from other β-lactam antibiotics. Below is a comparative analysis based on pharmacological properties, spectrum, and clinical data from the provided evidence:

Broadcillin vs. Individual Components
Parameter Broadcillin (Ampicillin + Oxacillin) Ampicillin Alone Oxacillin Alone
Spectrum Broad: Gram-positive (Staphylococcus, Streptococcus) and some Gram-negative (E. coli, Proteus) Moderate: Gram-positive and some Gram-negative (less stable against β-lactamases) Narrow: Primarily penicillinase-producing Staphylococci
Clinical Efficacy 88.7% in pediatric infections (34 pneumonia cases: 91.2% efficacy) Not explicitly reported in evidence Not explicitly reported in evidence
Adverse Effects 16.4% incidence (rash, liver enzyme elevation) Higher risk of rash and gastrointestinal effects Hepatotoxicity (elevated GOT/GPT)
Administration Intravenous (50–150 mg/day in divided doses) Oral/IV (varies by formulation) IV/IM (hospital settings)

Key Findings :

  • Broadcillin’s dual mechanism combines ampicillin’s broad coverage (effective against Enterobacteriaceae) with oxacillin’s resistance to staphylococcal penicillinases . This synergy addresses mixed infections where penicillinase-producing Staphylococcus aureus coexists with Gram-negative pathogens.
  • In contrast, standalone ampicillin is vulnerable to β-lactamase degradation, while oxacillin lacks meaningful Gram-negative activity.
Broadcillin vs. Hetacillin Potassium

Hetacillin potassium () is a prodrug of ampicillin, hydrolyzed to ampicillin in vivo. Unlike Broadcillin, it lacks oxacillin’s β-lactamase stability:

Parameter Broadcillin Hetacillin Potassium
Composition Active compounds: Ampicillin + Oxacillin Prodrug: Converts to ampicillin after administration
Spectrum Broad (Gram-positive and Gram-negative) Limited to ampicillin’s spectrum (no oxacillin component)
Clinical Use Acute pediatric infections Not reported in evidence; typically for urinary/respiratory infections
Adverse Effects 16.4% incidence Similar to ampicillin (rash, GI disturbances)

Key Findings :

  • Broadcillin’s inclusion of oxacillin provides superior coverage against penicillin-resistant Staphylococci compared to Hetacillin, which relies solely on ampicillin’s activity .
Broadcillin vs. Other Combination Therapies
  • Advantage : Broadcillin avoids the nephrotoxicity and pharmacokinetic complexities associated with β-lactamase inhibitors (e.g., clavulanic acid).
  • Limitation : Lacks extended Gram-negative coverage compared to later-generation cephalosporins or carbapenems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.